molecular formula C19H16F2N4O3S B11081232 (2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11081232
M. Wt: 418.4 g/mol
InChI Key: PLVAULFRNIVDBE-UHFFFAOYSA-N
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Description

(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with fluorobenzyl and fluorophenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazinane ring.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorinated benzyl and phenyl halides react with the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-carbamoyl-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-carbamoyl-3-(4-methylbenzyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The presence of fluorine atoms in (2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H16F2N4O3S

Molecular Weight

418.4 g/mol

IUPAC Name

N-carbamoyl-2-(4-fluorophenyl)imino-3-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16F2N4O3S/c20-12-3-1-11(2-4-12)10-25-16(26)9-15(17(27)24-18(22)28)29-19(25)23-14-7-5-13(21)6-8-14/h1-8,15H,9-10H2,(H3,22,24,27,28)

InChI Key

PLVAULFRNIVDBE-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC(=O)N

Origin of Product

United States

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